molecular formula C12H20Cl2N2 B6176537 1-(3,5-dimethylphenyl)piperazine dihydrochloride CAS No. 2551120-72-8

1-(3,5-dimethylphenyl)piperazine dihydrochloride

Cat. No.: B6176537
CAS No.: 2551120-72-8
M. Wt: 263.2
InChI Key:
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Description

1-(3,5-dimethylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dimethylphenylamine with piperazine under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,5-dimethylphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylphenyl)piperazine
  • 4-(2,6-dimethylphenyl)piperidine hydrochloride
  • Methyl 1-piperazinylacetate dihydrochloride

Uniqueness

1-(3,5-dimethylphenyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2551120-72-8

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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